5-(4-Bromophenyl)-3,4-dihydro-2h-pyrrole
Overview
Description
5-(4-Bromophenyl)-3,4-dihydro-2h-pyrrole is a useful research compound. Its molecular formula is C10H10BrN and its molecular weight is 224.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photoluminescent Polymers
A series of π-conjugated polymers and copolymers, which include structures similar to 5-(4-Bromophenyl)-3,4-dihydro-2h-pyrrole, have been synthesized using palladium-catalyzed aryl-aryl coupling reactions. These polymers exhibit strong photoluminescence and are suitable for electronic applications due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000).
Catalyst in Suzuki-Type C-C Coupling
Compounds similar to this compound have been used to create highly active palladium catalysts for Suzuki-type C-C coupling, a critical process in organic synthesis (Mazet & Gade, 2001).
Luminescent Polymers with N-Aryl DPP Chromophore
Polymers containing units similar to this compound demonstrate strong fluorescence and distinct optical and electrochemical properties. They are soluble in common organic solvents and have potential in various optical applications (Zhang & Tieke, 2008).
Visible Light Mediated Annulation
Compounds structurally related to this compound have been used in visible light-mediated annulation reactions to form pyrrolo[1,2-a]quinolines and ullazines. These reactions avoid transition metal catalysts and are efficient in producing target compounds (Das, Ghosh, & Koenig, 2016).
Synthesis of C/D-Rings Component of Phycocyanobilin
This compound derivatives have been used in the regioselective preparation of diethyl 3,4-disubstituted 1,5-dihydro-5-oxo-2H-pyrrol-2-ylphosphonates, which are critical for the synthesis of C/D-rings component of phycocyanobilin (Ngwe, Kinoshita, & Inomata, 1994).
Crystal Structure Determination
The crystal structure of 2-Amino-1(4-Bromo-phenyl)-5-oxo-4,5-dihydro-1-H-pyrrole-3-carboxylic acid ethyl ester, a compound similar to this compound, has been determined. This study contributes to understanding the structural features of such compounds (Patel, Patel, & Shah, 2012).
Electrophilic Intercommunication of Iron Centers
Compounds containing structures analogous to this compound have been utilized in the study of electronically intercommunicating iron centers in di- and tetraferrocenyl pyrroles. These studies are crucial for understanding the electron delocalization and electrochemical properties in such compounds (Hildebrandt, Schaarschmidt, & Lang, 2011).
Bromination Reactions
Bromination reactions of compounds structurally related to this compound have been studied, offering insights into the reactivity and potential modifications of these compounds. These reactions play a significant role in the synthesis of various derivatives with potential applications (Baum, Belen’kii, Kul'nevich, & Goldovskaya, 1982).
Regioselective Bromination
Studies have shown that certain pyrrole derivatives, related to this compound, undergo regioselective bromination, which is crucial for creating specific products in chemical synthesis (Gao et al., 2018).
Inhibitors of Glycolic Acid Oxidase
Derivatives of this compound have been investigated as inhibitors of glycolic acid oxidase, highlighting their potential in medical research and pharmaceutical applications (Rooney et al., 1983).
Corrosion Inhibition
Pyrrole derivatives, including those similar to this compound, have been evaluated as corrosion inhibitors for mild steel in acidic environments. This research is important for industrial applications where corrosion resistance is crucial (Verma et al., 2015).
Antitubercular Agents
Pyrrole derivatives have been synthesized and evaluated as antitubercular agents, with compounds structurally related to this compound showing potential in combating tuberculosis (Joshi et al., 2015).
Electrophilic Substitution Reactions
Electrophilic substitution reactions of pyrrole pigments, including those similar to this compound, have been studied. These findings are significant for understanding the reactivity of pyrrole-based compounds in various chemical processes (Daroca et al., 1984).
Synthesis of Colored Polymers
Research has been conducted on the synthesis of deeply colored polymers containing units similar to this compound. These polymers are notable for their color intensity, solubility in organic solvents, and potential in various applications [(Welterlich, Charov, & Tieke, 2012)](https://consensus.app/papers/deeply-colored-polymers-containing-welterlich/3f957e6f83505403a6b3067311a902b9/?utm_source=chatgpt).
Antiinflammatory and Analgesic Activity
Studies have been conducted on 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, structurally related to this compound, for their potential antiinflammatory and analgesic activities. This research contributes significantly to the development of new therapeutic agents (Muchowski et al., 1985).
Bromination of Pyrrole Derivatives
The bromination of 5-substituted 3H-pyrrol-2-ones, related to this compound, has been explored to understand the reactivity of these compounds in forming brominated derivatives. This knowledge is crucial for synthesizing specific pyrrole-based compounds (Egorova & Sedavkina, 2002).
Mechanism of Action
Target of Action
Similar compounds, such as pyrazole derivatives, have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that related compounds, such as pyrazole derivatives, have shown to interact with their targets leading to significant biological changes . For instance, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity .
Biochemical Pathways
Related compounds have been associated with the inhibition of free radicals and reactive oxygen species (ros), which are produced through routine metabolic pathways . Overexpression of ROS has been linked to disease development .
Result of Action
Related compounds have shown to exhibit significant biological activities, such as antiviral, anti-inflammatory, antioxidant, and antitumor activities .
Properties
IUPAC Name |
5-(4-bromophenyl)-3,4-dihydro-2H-pyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFYKOZMQNALPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80465451 | |
Record name | 5-(4-BROMO-PHENYL)-3,4-DIHYDRO-2H-PYRROLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80465451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22217-79-4 | |
Record name | 5-(4-Bromophenyl)-3,4-dihydro-2H-pyrrole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22217-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-BROMO-PHENYL)-3,4-DIHYDRO-2H-PYRROLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80465451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.